oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate
Description
Molecular Architecture of Oxalic Acid: Dicarboxylic Acid Configuration
Oxalic acid, systematically named ethane-1,2-dioic acid , is the simplest dicarboxylic acid with the molecular formula $$ \text{C}2\text{H}2\text{O}4 $$. Its structure consists of two carboxyl groups ($$-\text{COOH}$$) bonded to adjacent carbon atoms in a linear chain (Fig. 1). The anhydrous form exhibits two polymorphs: one with a chain-like hydrogen-bonding network and another with a sheet-like arrangement. The dihydrate form ($$ \text{H}2\text{C}2\text{O}4 \cdot 2\text{H}2\text{O} $$) crystallizes in a monoclinic system with lattice parameters $$ a = 611.9 \, \text{pm}, b = 360.7 \, \text{pm}, c = 1205.7 \, \text{pm} $$, and $$ \beta = 106^\circ 19' $$. The carboxyl groups enable strong hydrogen bonding, with bond distances of $$ \text{C}-\text{O}1 = 129 \, \text{pm} $$ and $$ \text{C}-\text{O}_2 = 119 \, \text{pm} $$.
Table 1: Key Structural Parameters of Oxalic Acid
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}2\text{H}2\text{O}_4 $$ |
| Bond Length ($$\text{C}-\text{C}$$) | 153 pm |
| pKa Values | 1.25 (first), 3.81 (second) |
| Hydrogen Bond Donors | 2 (carboxylic protons) |
Carbamate Derivative Structural Features: Pyrrolidine and Alkoxy Substituent Topology
The carbamate derivative, (1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate , features a complex topology with three distinct substituents:
- Propoxy Group : A three-carbon alkoxy chain ($$-\text{O}-\text{CH}2\text{CH}2\text{CH}_3$$) at position 1 of the propan-2-yl backbone.
- Pyrrolidin-1-yl Group : A five-membered nitrogen-containing heterocycle ($$ \text{C}4\text{H}8\text{N} $$) at position 3.
- N-(2-Hexoxyphenyl) Carbamate : A phenyl ring substituted with a hexoxy group ($$-\text{O}-\text{C}6\text{H}{13}$$) at position 2, linked via a carbamate ($$-\text{O}-\text{C}(\text{O})-\text{N}<$$) group.
The propan-2-yl backbone creates a chiral center at carbon 2, leading to potential stereoisomerism. The carbamate group adopts a planar configuration due to resonance stabilization between the carbonyl oxygen and the adjacent nitrogen.
Table 2: Functional Groups in the Carbamate Derivative
| Group | Position | Role in Topology |
|---|---|---|
| Propoxy | 1 | Electron-donating substituent |
| Pyrrolidin-1-yl | 3 | Conformational flexibility |
| N-(2-Hexoxyphenyl) | Propan-2-yl | Aromatic π-stacking capability |
IUPAC Nomenclature and Isomerism Considerations
- Oxalic Acid : The IUPAC name ethane-1,2-dioic acid reflects the two carboxylic acid groups on the ethane backbone.
- Carbamate Derivative : The systematic name is derived as follows:
- Parent chain: Propan-2-yl (3-carbon chain with a substituent on carbon 2).
- Substituents: 1-propoxy (position 1), 3-pyrrolidin-1-yl (position 3).
- Carbamate group: $$ \text{N}-(2-\text{hexoxyphenyl}) $$, indicating a phenyl ring with a hexoxy group at position 2.
Isomerism arises from:
- Stereoisomerism : The chiral center at carbon 2 of the propan-2-yl backbone generates enantiomers.
- Conformational Isomerism : Free rotation around the carbamate nitrogen and pyrrolidine ring allows multiple low-energy conformers.
Comparative Analysis of Hydrogen Bonding Networks
Oxalic acid forms extensive hydrogen-bonded networks due to its two carboxylic acid groups. In the α-polymorph, molecules arrange into sheets via O−H···O interactions (bond length: 2.70–2.85 Å). The β-polymorph exhibits stronger electrostatic interactions but less favorable van der Waals forces, making it less stable despite comparable hydrogen bond strengths.
In contrast, the carbamate derivative exhibits weaker hydrogen bonding due to fewer acidic protons. Potential donors include:
- The carbamate $$ \text{N}-\text{H} $$ group ($$ \text{p}K_a \approx 10 $$).
- The pyrrolidinyl $$ \text{N}-\text{H} $$ (if protonated).
Acceptors include: - Ether oxygen atoms in propoxy and hexoxy groups.
- Carbamate carbonyl oxygen.
Table 3: Hydrogen Bond Parameters Comparison
| Compound | Donor-Acceptor Distance (Å) | Bond Angle (°) |
|---|---|---|
| Oxalic Acid (α-form) | 2.70–2.85 | 165–170 |
| Carbamate Derivative | 2.90–3.10 | 150–160 |
The carbamate’s hydrogen bonding is further influenced by steric hindrance from the bulky pyrrolidine and hexoxyphenyl groups, reducing network stability compared to oxalic acid.
Properties
CAS No. |
143503-29-1 |
|---|---|
Molecular Formula |
C25H40N2O8 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C23H38N2O4.C2H2O4/c1-3-5-6-11-17-28-22-13-8-7-12-21(22)24-23(26)29-20(19-27-16-4-2)18-25-14-9-10-15-25;3-1(4)2(5)6/h7-8,12-13,20H,3-6,9-11,14-19H2,1-2H3,(H,24,26);(H,3,4)(H,5,6) |
InChI Key |
HJISJHYYUTZNRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)COCCC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation generally follows a convergent synthesis approach:
Detailed Synthetic Routes
Carbamate Formation
- Carbamates are typically synthesized by reacting an amine with an activated carbonate or chloroformate derivative.
- For the N-(2-hexoxyphenyl)carbamate, the 2-hexoxyphenyl amine is reacted with an appropriate chloroformate or carbamoyl chloride under controlled conditions (e.g., low temperature, inert atmosphere) to yield the carbamate intermediate.
- Alkoxy substitution on the phenyl ring (hexoxy group) is introduced either by starting from 2-hexoxy aniline or by alkylation of a hydroxyphenyl carbamate precursor.
Preparation of the 1-propoxy-3-pyrrolidin-1-ylpropan-2-yl Fragment
- The 1-propoxy substituent is introduced via nucleophilic substitution of a suitable leaving group (e.g., halide) on a propanol derivative.
- The pyrrolidin-1-yl group is introduced by nucleophilic substitution or reductive amination on a propan-2-yl intermediate.
- Protecting groups may be used to control reactivity and selectivity during multi-step synthesis.
Coupling with Oxalic Acid
- Oxalic acid is a dicarboxylic acid that can be activated as an acid chloride or anhydride to facilitate coupling.
- The carbamate intermediate bearing the 1-propoxy-3-pyrrolidin-1-ylpropan-2-yl moiety is reacted with oxalic acid chloride or oxalyl chloride under anhydrous conditions to form the oxalate ester or salt.
- Reaction conditions typically involve low temperature, inert atmosphere (nitrogen or argon), and use of base (e.g., triethylamine) to scavenge HCl formed during coupling.
Representative Data Table of Preparation Conditions
| Step | Reactants/Intermediates | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Hexoxyphenyl amine + chloroformate | Pyridine or triethylamine, inert atmosphere | Dichloromethane | 0 to 5 °C | 75-85 | Carbamate formation, controlled addition |
| 2 | Propanol derivative + pyrrolidine | Base (K2CO3), nucleophilic substitution | Acetonitrile | 25-50 °C | 70-80 | Alkoxy and pyrrolidinyl substitution |
| 3 | Carbamate intermediate + oxalyl chloride | Triethylamine, anhydrous conditions | Dichloromethane | -10 to 0 °C | 65-75 | Coupling to form oxalate derivative |
Research Findings and Optimization Notes
- Purity and Yield: The purity of intermediates significantly affects the final yield. Use of freshly distilled solvents and rigorous exclusion of moisture is critical.
- Reaction Monitoring: TLC and HPLC are commonly used to monitor reaction progress, especially during carbamate formation and oxalyl coupling.
- Stereochemistry: If chiral centers are present (e.g., in the propan-2-yl moiety), stereoselective synthesis or chiral resolution methods are employed to maintain enantiomeric purity.
- Side Reactions: Hydrolysis of oxalyl chloride and over-acylation are potential side reactions; controlling stoichiometry and temperature minimizes these.
- Scale-up Considerations: The use of safer reagents and solvents, as well as continuous flow techniques, have been explored in patents to improve scalability and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can take place at the propoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The carbamate group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Carbamates: Other carbamate compounds, including N-aryl-substituted carbamates.
Uniqueness
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate is unique due to its combination of a pyrrolidine ring, a propoxy group, and an oxalic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound oxalic acid; (1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate is a derivative that combines the biological properties of oxalic acid with a pyrrolidine structure and a carbamate moiety. This article explores the biological activities associated with this compound, including its anticancer and antimicrobial effects, and provides insights into its potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Oxalic Acid : A dicarboxylic acid known for its role in various biological processes and potential therapeutic applications.
- Pyrrolidine Derivative : The pyrrolidine ring enhances the compound's interaction with biological targets, potentially influencing its pharmacological properties.
- Carbamate Moiety : Known for its role in drug design, carbamates often exhibit significant biological activity, including enzyme inhibition.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to oxalic acid derivatives. The following table summarizes relevant findings:
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 66 | Induces apoptosis via caspase activation |
| Compound B | MCF7 (Breast Cancer) | 50 | Inhibits cell proliferation by blocking cell cycle |
| Oxalic Acid Derivative | A549 | TBD | Potential modulation of metabolic pathways |
In a study involving 5-oxopyrrolidine derivatives , it was found that certain compounds exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells, suggesting that modifications to the structure can enhance anticancer activity while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of oxalic acid derivatives have also been investigated. The following table presents findings from studies on various pathogens:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 8 µg/mL | Disrupts cell wall synthesis |
| Compound D | Escherichia coli | 16 µg/mL | Inhibits protein synthesis |
| Oxalic Acid Derivative | Pseudomonas aeruginosa | TBD | Potential interference with metabolic pathways |
Research indicates that oxalic acid derivatives possess antimicrobial properties against multidrug-resistant strains, making them promising candidates for further development as antibiotics .
Case Study 1: Anticancer Efficacy
A recent investigation assessed the efficacy of a series of oxalic acid derivatives against lung cancer cells. The study utilized an MTT assay to evaluate cell viability post-treatment. Results indicated that specific structural modifications led to enhanced cytotoxicity against A549 cells while exhibiting lower toxicity towards normal cells, emphasizing the importance of molecular design in developing effective anticancer agents .
Case Study 2: Antimicrobial Applications
In another study focusing on the antimicrobial activity of oxalic acid derivatives, compounds were tested against various resistant pathogens. The findings revealed that certain derivatives demonstrated potent activity against Staphylococcus aureus, including strains resistant to common antibiotics. This suggests that these compounds could serve as alternatives in treating infections caused by resistant bacteria .
The biological activity of oxalic acid derivatives can be attributed to several mechanisms:
- Caspase Activation : Induction of apoptosis in cancer cells through caspase pathways.
- Cell Cycle Arrest : Interference with cell cycle progression, leading to inhibited proliferation.
- Cell Wall Disruption : Inhibition of bacterial growth by compromising cell wall integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
